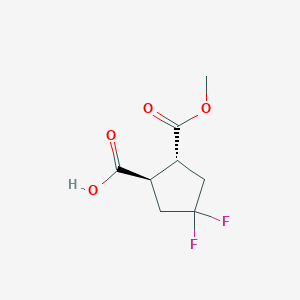

Trans-4,4-difluoro-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid

CAS No.: 1445593-30-5

Cat. No.: VC4671185

Molecular Formula: C8H10F2O4

Molecular Weight: 208.161

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1445593-30-5 |

|---|---|

| Molecular Formula | C8H10F2O4 |

| Molecular Weight | 208.161 |

| IUPAC Name | (1R,2R)-4,4-difluoro-2-methoxycarbonylcyclopentane-1-carboxylic acid |

| Standard InChI | InChI=1S/C8H10F2O4/c1-14-7(13)5-3-8(9,10)2-4(5)6(11)12/h4-5H,2-3H2,1H3,(H,11,12)/t4-,5-/m1/s1 |

| Standard InChI Key | BRENZFDSACTDDA-RFZPGFLSSA-N |

| SMILES | COC(=O)C1CC(CC1C(=O)O)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of trans-4,4-difluoro-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid is C₈H₁₀F₂O₄, with a molecular weight of 208.16 g/mol . Its IUPAC name, (1R,2R)-4,4-difluoro-2-methoxycarbonylcyclopentane-1-carboxylic acid, reflects the stereochemical arrangement of substituents on the cyclopentane ring . Key structural features include:

-

A trans-difluorinated cyclopentane core that imparts rigidity and metabolic stability.

-

A methoxycarbonyl group (-COOCH₃) at the C2 position, enhancing electrophilicity for nucleophilic substitutions.

-

A carboxylic acid (-COOH) at the C1 position, enabling further derivatization via esterification or amidation .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₀F₂O₄ | |

| Molecular Weight | 208.16 g/mol | |

| CAS Number | 1608143-73-2 | |

| SMILES | O=C([C@H]1C@HCC(F)(F)C1)O | |

| InChI Key | BRENZFDSACTDDA-RFZPGFLSSA-N | |

| Purity | ≥95% (HPLC) |

The compound’s solubility in common organic solvents (e.g., DMSO, DMF) facilitates its use in synthesis, though aqueous solubility is limited . Its stereochemical purity (trans-configuration) is critical for ensuring reproducibility in drug discovery workflows .

Synthesis and Manufacturing

The synthesis of trans-4,4-difluoro-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid involves multistep organic transformations, typically starting from cyclopentane precursors. Key steps include:

-

Fluorination: Introduction of fluorine atoms at the C4 position via electrophilic or nucleophilic fluorination agents .

-

Carboxylation: Installation of the methoxycarbonyl and carboxylic acid groups through esterification and oxidation .

-

Stereochemical Control: Chiral resolution or asymmetric synthesis to achieve the trans-configuration .

A representative synthetic route is outlined below:

-

Cyclopentene oxide undergoes ring-opening fluorination using HF-pyridine to yield 4,4-difluorocyclopentanol .

-

Oxidation of the alcohol to a ketone, followed by Baeyer-Villiger oxidation, introduces the methoxycarbonyl group .

-

Hydrolysis of the intermediate ester under acidic conditions generates the carboxylic acid .

Challenges and Optimizations

-

Regioselectivity: Competing fluorination at adjacent carbons necessitates precise temperature control (-20°C to 0°C) .

-

Yield Improvements: Catalytic methods using palladium or nickel complexes enhance efficiency, reducing step counts from 14 to 9 in analogous syntheses .

Applications in Pharmaceutical Chemistry

Protease Inhibitors

The compound’s rigid, fluorinated structure mimics peptide transition states, making it a key intermediate in HIV protease inhibitors . For example, derivatives have shown IC₅₀ values <100 nM in enzymatic assays .

Anticancer Agents

In ovarian cancer research, quinolone derivatives synthesized from this scaffold exhibit microRNA-modulating activity, with GI₅₀ values of 1–10 μM in SKOV-3 cell lines . The difluorinated ring enhances membrane permeability and target binding .

Agrochemicals

The methoxycarbonyl group enables conjugation to heterocycles, yielding herbicides with EC₅₀ values of 5–20 ppm against broadleaf weeds .

| Supplier | Purity | Quantity | Price (USD) | Lead Time |

|---|---|---|---|---|

| Aladdin Scientific | 97% | 100 mg | 193.90 | 5 days |

| AK Scientific | 95% | 250 mg | 310.90 | 8–12 weeks |

| Enamine | 95% | 1 g | 775.90 | 4 weeks |

Recent Research and Future Directions

Fluorinated Biomaterials

Studies explore its use in MRI contrast agents, leveraging fluorine’s high NMR sensitivity .

Sustainable Synthesis

Catalytic decarboxylative fluorination methods aim to reduce waste and improve atom economy .

Drug Delivery Systems

Conjugation to polymeric nanoparticles enhances tumor-targeted delivery of anticancer payloads .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume